3-Chlorofuro[3,4-b]pyridin-5(7H)-one
Overview
Description
3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a chemical compound known for its significant structural features and wide range of applications in scientific research. This compound combines both furan and pyridine rings, making it a hybrid structure that exhibits unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one typically begins with the chlorination of pyridin-5-one, followed by cyclization with appropriate furan derivatives. A common synthetic route involves the use of catalysts like palladium, under conditions such as reflux in an appropriate solvent, to facilitate the chlorination and cyclization reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorofuro[3,4-b]pyridin-5(7H)-one can undergo a variety of chemical reactions including, but not limited to, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Generally requires reducing agents such as lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions using reagents like sodium hydroxide or various halides under conditions such as heating or reflux.
Major Products Formed: The products formed from these reactions depend largely on the specific reagents and conditions used. For instance, oxidation may lead to the formation of various furan derivatives, while substitution reactions can yield a variety of substituted pyridinones.
Scientific Research Applications
3-Chlorofuro[3,4-b]pyridin-5(7H)-one has a broad spectrum of applications across various fields of science:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the development of biologically active compounds for research purposes.
Medicine: Potentially applicable in the synthesis of pharmaceutical compounds due to its structural versatility.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways within biological systems. For instance, it may interact with enzymes or receptors, influencing biochemical pathways and cellular responses. The exact mechanisms can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one stands out due to its unique combination of furan and pyridine rings, which imparts distinct chemical and biological properties. Similar compounds include:
3-Chloropyridin-5(7H)-one: Lacks the furan ring, resulting in different reactivity.
Furo[3,4-b]pyridin-5(7H)-one: Does not have the chlorination, altering its chemical behavior.
2-Chlorofuro[3,4-b]pyridine: The position of the chlorine atom changes the compound’s chemical properties.
This detailed exploration unveils the diverse aspects and fascinating potential of this compound in scientific research and industry.
Properties
IUPAC Name |
3-chloro-7H-furo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKHXWXXMJOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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